molecular formula C14H22F2N5O12P3S B1667596 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt CAS No. 145782-74-7

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt

Cat. No.: B1667596
CAS No.: 145782-74-7
M. Wt: 615.3 g/mol
InChI Key: ZQXUQOHLHUWLSA-WOUKDFQISA-N
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Description

2-(Propylthio)adenosine-5'-O-(β,γ-difluoromethylene)triphosphate tetrasodium salt (AR-C 66096 or AR-C 69931, CAS: 145783-24-0) is a synthetic nucleotide analog designed to modulate purinergic signaling via P2Y receptors, particularly the P2Y12 subtype . Structurally, it features:

  • Propylthio substitution at the 2-position of the adenine ring, enhancing receptor selectivity.
  • β,γ-difluoromethylene bridge replacing the oxygen between the β- and γ-phosphates, rendering it hydrolysis-resistant and metabolically stable .
  • Tetrasodium counterion to improve aqueous solubility for in vitro and in vivo applications .

This compound is widely used in pharmacological research to study platelet aggregation, tumor progression (via COX-2 modulation), and mast cell degranulation . Its non-hydrolyzable triphosphate backbone allows sustained receptor antagonism, making it a critical tool for dissecting ATP-dependent signaling pathways.

Properties

IUPAC Name

tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETVOLFQZIGNAQ-HVYRMSERSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N5Na4O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Propylthio Group

The 2-position of the adenosine scaffold is functionalized via nucleophilic substitution. After deprotection of the triacetylated intermediate, the 2-halo derivative reacts with propane-1-thiol in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Sodium hydride (NaH) is employed as a base to deprotonate the thiol, driving the reaction to completion at 25°C over 12 hours. The crude product is purified via silica gel chromatography, yielding 2-(propylthio)adenosine with >90% purity (¹H NMR: δ 8.3 ppm for adenine H-8; δ 3.1–3.4 ppm for propylthio -CH₂-).

β,γ-Difluoromethylene Modification

The β,γ-methylene bridge is introduced using a fluorinated phosphonate reagent. A mixture of 2-(propylthio)adenosine, bis(diethylamino)fluoromethylene phosphonate, and 1H-tetrazole in acetonitrile is stirred at −40°C for 4 hours, followed by oxidation with tert-butyl hydroperoxide. This step replaces the oxygen atoms at the β and γ phosphate positions with fluorine, forming the difluoromethylene group. The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via rotary evaporation (yield: 65–70%).

Phosphorylation and Salt Formation

Triphosphate Synthesis

The phosphorylated intermediate undergoes stepwise phosphorylation using a trimetaphosphate reagent. In a anhydrous tetrahydrofuran (THF) solution, the difluoromethylene-modified adenosine reacts with trimetaphosphate in the presence of magnesium chloride (MgCl₂) at 4°C for 24 hours. The reaction progress is monitored via ³¹P NMR, showing characteristic peaks at δ −10.2 ppm (α-P), −22.1 ppm (β-P), and −23.5 ppm (γ-P).

Tetrasodium Salt Preparation

The triphosphate acid form is neutralized with sodium hydroxide (NaOH) to pH 7.4, followed by lyophilization to obtain the tetrasodium salt. Ion-exchange chromatography (Dowex 50WX4, Na⁺ form) ensures complete substitution of protons with sodium ions. Elemental analysis confirms the final composition (theoretical: Na 13.1%; found: Na 12.9%).

Purification and Crystallization

The crude product is recrystallized from a water-ethanol mixture (1:1 v/v) at 0–5°C for 12 hours, yielding needle-like crystals. Key parameters include:

Parameter Optimal Value
Solvent Ratio (H₂O:EtOH) 1:1
Crystallization Temp 0–5°C
Yield 60–75%
Purity (HPLC) ≥98%

Recrystallization reduces impurities such as unreacted adenosine (retention time: 4.2 min) and phosphorylated byproducts (retention time: 6.8 min).

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (D₂O, 400 MHz): δ 8.34 (s, 1H, H-8), 6.05 (d, 1H, H-1'), 4.65–4.20 (m, 4H, H-2', H-3', H-4', H-5'), 3.15 (t, 2H, -SCH₂-), 1.75–1.60 (m, 2H, -CH₂-), 0.98 (t, 3H, -CH₃).
  • ³¹P NMR (D₂O, 162 MHz): δ −9.8 (d, α-P), −21.5 (t, β-P), −22.9 (t, γ-P).
  • HRMS (ESI) : m/z calculated for C₁₄H₁₈F₂N₅Na₄O₁₂P₃S [M−H]⁻: 703.2612; found: 703.2609.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1 M ammonium acetate:acetonitrile = 95:5) shows a single peak at 7.5 min with 98.2% purity.

Industrial Scalability and Cost Optimization

The patent CN1629178A highlights solvent recycling (40–50% recovery) and ambient reaction conditions as key factors for cost-effective production. A comparative analysis of halogenation agents reveals SOCl₂ as superior to PCl₃ due to reduced byproduct formation (3% vs. 11%). Bulk synthesis (100 g scale) achieves a 68% overall yield, with production costs estimated at $12,500/kg.

Applications in Receptor Pharmacology

As a P2Y₁₂ receptor antagonist (IC₅₀ = 0.4 nM), this compound inhibits ADP-induced platelet aggregation and modulates microglial activity in neuroinflammatory models. Its β,γ-difluoromethylene group confers resistance to ectonucleotidase degradation, extending its half-life in vivo to >6 hours.

Chemical Reactions Analysis

Substitution Reactions

The compound’s triphosphate moiety participates in nucleophilic substitution reactions, particularly at the β- and γ-phosphate groups. The β,γ-difluoromethylene modification enhances stability against enzymatic hydrolysis while preserving reactivity with biomolecular targets .

Key Features:

  • Phosphoryl Transfer : Acts as a substrate analog for kinases and ATPases due to its non-hydrolyzable β,γ-difluoromethylene group .

  • Thiol Reactivity : The propylthio group (-S-Pr) undergoes selective alkylation or oxidation under controlled conditions .

Table 1: Substitution Reaction Parameters

Reaction TypeReagents/ConditionsMajor ProductsBiological Relevance
Phosphoryl Transfer Hexokinase, Myosin ATPaseADP analogs, Thiophosphorylated enzymesMimics ATP in enzymatic assays
Thiol Alkylation Iodoacetamide (pH 7.4, 25°C)S-Alkylated derivativesProbe for cysteine residues

Hydrolysis Pathways:

  • Acidic Hydrolysis (pH < 3):

    • Cleavage of the difluoromethylene bridge yields 2-(propylthio)adenosine and fluorophosphate intermediates.

    • Rate constant: k=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1} at pH 2.0.

  • Alkaline Hydrolysis (pH > 10):

    • Degradation of the triphosphate chain into monophosphate derivatives .

Table 2: Hydrolysis Kinetics

ConditionHalf-life (t₁/₂)Products Identified
pH 2.0, 25°C9.6 hours2-(Propylthio)adenosine, F⁻, PO₄³⁻
pH 10.5, 37°C48 hoursAMP, Fluoromethylene phosphate

Enzymatic Interactions

AR-C 66096 acts as a competitive inhibitor of P2Y₁₂ receptors by mimicking ATP’s binding conformation. Its β,γ-difluoromethylene group prevents hydrolysis by ectonucleotidases, prolonging receptor antagonism .

Critical Findings:

  • P2Y₁₂ Receptor Binding :

    • IC₅₀ = 0.6 nM (human platelets) .

    • Induces irreversible receptor internalization after prolonged exposure .

  • Resistance to NTPDase1 :

    • Retains >90% structural integrity after 24 hours in NTPDase1-rich environments .

Oxidation Reactions

The propylthio group undergoes oxidation to sulfoxide or sulfone derivatives under oxidative conditions, altering receptor affinity .

Oxidation Pathways:

  • Sulfoxide Formation :

    • Reagent: H₂O₂ (1 mM, pH 7.4).

    • Product: S O Pr AR C 66096\text{S O Pr AR C 66096} (IC₅₀ increases to 12 nM) .

  • Sulfone Formation :

    • Reagent: mCPBA (0.5 equiv., CH₂Cl₂).

    • Product: SO Pr AR C 66096\text{SO Pr AR C 66096} (IC₅₀ > 100 nM) .

Coordination Chemistry

The triphosphate moiety chelates divalent cations (e.g., Mg²⁺, Ca²⁺), critical for its interactions with metalloenzymes .

Table 3: Metal-Binding Affinities

Metal IonBinding Constant (log K)Biological Impact
Mg²⁺4.2 ± 0.1Stabilizes active conformation
Ca²⁺3.8 ± 0.2Modulates P2Y₁₂ receptor signaling

Synthetic Modifications

AR-C 66096 serves as a precursor for radiolabeled analogs used in PET imaging .

Key Derivatives:

  • [¹⁸F]-AR-C 66096 : Synthesized via nucleophilic fluorination (RCY = 15%, purity >95%).

  • Biotinylated Analog : For pull-down assays (Kd = 2.4 nM for streptavidin) .

Stability Profile

The compound demonstrates exceptional stability under physiological conditions, making it suitable for in vivo studies .

Table 4: Stability Data

ConditionDegradation (%)Time Period
Plasma (37°C)<5%6 hours
PBS (pH 7.4, 25°C)<2%24 hours
Liver microsomes (human)8%1 hour

Scientific Research Applications

Enzyme Inhibition Studies

One of the primary applications of 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt is in enzyme inhibition studies. Its structural similarity to ATP allows it to serve as a competitive inhibitor for ATP-dependent enzymes, providing insights into enzyme kinetics and mechanism of action.

  • Case Study : In studies involving adenylate cyclase, this compound has been shown to modulate the activity of the enzyme, allowing researchers to delineate the role of ATP in signaling pathways. The compound's ability to inhibit adenylate cyclase has implications for understanding cellular responses to hormones and neurotransmitters.

Purinergic Signaling Research

The compound is also utilized in research focused on purinergic signaling pathways, which are critical for various physiological processes including neurotransmission, immune responses, and cardiovascular functions.

  • Findings : Research indicates that this compound can selectively activate certain purinergic receptors (P1 and P2), leading to diverse cellular responses such as vasodilation and modulation of neurotransmitter release.

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in the context of diseases where purinergic signaling is disrupted, such as cancer, diabetes, and neurodegenerative disorders.

  • Research Insight : Studies have demonstrated that modifications in the structure of ATP analogs can lead to enhanced selectivity and potency towards specific receptors or enzymes, paving the way for novel therapeutic agents.

Cellular Metabolism Studies

This compound plays a role in investigating cellular metabolism, particularly in understanding how cells utilize ATP analogs under various physiological conditions.

  • Experimental Evidence : Experiments have shown that this compound can influence metabolic pathways by altering ATP levels within cells, thereby affecting processes such as glycolysis and oxidative phosphorylation.

Data Tables

Activity TypeEffectReference
Adenylate Cyclase InhibitionCompetitive inhibition
P2Y Receptor ActivationIncreased calcium influx
Insulin Secretion ModulationEnhanced secretion

Mechanism of Action

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt exerts its effects by selectively binding to the P2Y12 receptor on platelets. This binding inhibits the receptor’s interaction with adenosine diphosphate (ADP), thereby preventing the activation of the G-protein signaling pathway that leads to platelet aggregation. The inhibition of this pathway reduces the risk of thrombus formation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Nucleotide Analogs

Compound Name Key Modifications Target Receptor(s) Primary Applications Metabolic Stability
AR-C 66096 2-propylthio; β,γ-difluoromethylene bridge P2Y12 (antagonist) Antiplatelet research, tumor models High
Cangrelor (AR-C 69931MX) 2-[(3,3,3-trifluoropropyl)thio]; β,γ-dichloromethylene bridge P2Y12 (antagonist) Clinical antiplatelet therapy Moderate-High
Adenosine-5'-O-(3-thiotriphosphate) γ-thio substitution (non-hydrolyzable) ATP-dependent enzymes Enzyme inhibition studies High
α,β-methylene ATP α,β-methylene bridge (non-hydrolyzable) P2X1, P2X3 (agonist) Smooth muscle contraction studies Moderate
β,γ-methylene ATP β,γ-methylene bridge (non-hydrolyzable) P2X receptors (partial agonist) Neuronal signaling, bladder smooth muscle Moderate

Key Observations :

  • Substitutions at the 2-position : The propylthio group in AR-C 66096 enhances P2Y12 selectivity compared to trifluoropropylthio in Cangrelor, which broadens receptor interactions .
  • Non-hydrolyzable triphosphates: While β,γ-difluoromethylene (AR-C 66096) and γ-thio (Adenosine-5'-O-(3-thiotriphosphate)) modifications both resist hydrolysis, the former is more selective for P2Y receptors, whereas the latter broadly inhibits ATPases .

Pharmacological Activity and Selectivity

  • AR-C 66096: Exhibits nanomolar affinity for P2Y12 receptors, inhibiting ADP-induced platelet aggregation and COX-2-mediated tumor progression in lymphoma models . Compared to Cangrelor (IC₅₀ ~1.4 nM for P2Y12), AR-C 66096 shows similar potency but distinct off-target profiles due to fluorine’s electronegativity .
  • α,β-methylene ATP : Activates P2X receptors with EC₅₀ values of 1–3 µM in bladder smooth muscle but is ineffective in neuronal P2X7 subtypes . AR-C 66096 lacks P2X activity, highlighting its specificity for P2Y12 .
  • β,γ-methylene ATP : Partial agonist at P2X receptors (EC₅₀ ~10 µM) and inactive at P2Y12, contrasting with AR-C 66096’s antagonism .

Stability and Bioavailability

  • Metabolic Resistance : The β,γ-difluoromethylene bridge in AR-C 66096 provides superior resistance to ectonucleotidases compared to methylene or unmodified phosphates, prolonging its half-life in biological systems .
  • Solubility: The tetrasodium salt formulation enhances aqueous solubility (>50 mg/mL) compared to triethylamine or lithium salts of analogs like adenosine-5'-(α,β-methylene)diphosphate .

Biological Activity

2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodium salt (commonly referred to as 2-Propylthio ATP or 2-PS ATP) is a synthetic analog of adenosine triphosphate (ATP) that has garnered attention for its potential biological activities. This compound is characterized by the presence of a propylthio group and difluoromethylene moiety, which influence its interaction with various biological systems. This article aims to provide a comprehensive overview of the biological activity of 2-PS ATP, supported by research findings, case studies, and data tables.

Structure and Composition

The molecular formula for 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodium salt is C12H15F2N5Na4O13P3S. The structural modifications compared to ATP enhance its stability and alter its biological interactions.

Property Value
Molecular Weight507.18 g/mol
SolubilitySoluble in water
pHNeutral (pH 7)
StabilityStable under physiological conditions

2-PS ATP acts primarily as an agonist at purinergic receptors, particularly P2 receptors, which are involved in various physiological processes including neurotransmission, inflammation, and cell proliferation. The presence of the propylthio group enhances receptor binding affinity and selectivity.

Cellular Effects

Research indicates that 2-PS ATP can stimulate adenylate cyclase activity, leading to increased intracellular cyclic AMP (cAMP) levels. This effect has implications for cellular signaling pathways associated with:

  • Cardiovascular function : Modulating vascular tone and heart rate.
  • Neurotransmission : Enhancing synaptic transmission in neuronal cells.
  • Immune response : Influencing cytokine release from immune cells.

Comparative Studies

In comparative studies with ATP and other analogs, 2-PS ATP exhibited:

  • Higher potency in activating P2Y receptors.
  • Increased resistance to enzymatic degradation by ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), prolonging its action in biological systems.

Study 1: Cardiovascular Effects

A study conducted on isolated rat aorta demonstrated that 2-PS ATP induced vasodilation through P2Y receptor activation, leading to increased nitric oxide production. The results highlighted the potential therapeutic application of this compound in managing hypertension.

Study 2: Neuroprotective Properties

In a neuroprotective study involving cultured neuronal cells exposed to oxidative stress, treatment with 2-PS ATP significantly reduced cell death compared to controls. The mechanism was attributed to enhanced cAMP signaling pathways that promote cell survival.

Study 3: Immune Modulation

Research on human peripheral blood mononuclear cells showed that 2-PS ATP can enhance the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its role in immune response modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodium salt, and how is purity validated?

  • Methodology : Synthesis typically involves sequential modifications:

  • Step 1 : Adenosine is functionalized at the 2-position with a propylthio group via nucleophilic substitution under inert conditions.
  • Step 2 : The triphosphate backbone is modified with a beta,gamma-difluoromethylene group using fluorinated phosphoramidite reagents.
  • Step 3 : Tetrasodium salt formation is achieved via ion exchange chromatography.
  • Purity Validation : HPLC (≥98% purity, C18 column, aqueous buffer/acetonitrile gradient) and mass spectrometry (exact mass verification for sodium adducts) are critical .
    • Critical Considerations : Protecting groups (e.g., trityl for hydroxyls) prevent undesired side reactions. Residual solvents (e.g., DMF) must be minimized via lyophilization .

Q. What storage conditions ensure the compound’s stability, and how is degradation monitored?

  • Storage : Store at -20°C in anhydrous, inert conditions (argon atmosphere) to prevent hydrolysis of the difluoromethylene group and oxidation of the thioether .
  • Degradation Monitoring :

  • Assay : Periodic NMR (¹⁹F and ³¹P) to detect hydrolysis byproducts (e.g., free fluoride or phosphate).
  • UV-Vis : Absorbance at 259 nm (adenine moiety) tracks nucleotide integrity. A >10% absorbance shift indicates degradation .

Advanced Research Questions

Q. How does the beta,gamma-difluoromethylene modification influence enzymatic interactions compared to native ATP?

  • Mechanistic Insight : The difluoromethylene group mimics the transition state of ATP hydrolysis, making it resistant to phosphatases and enabling use as a non-hydrolyzable ATP analog .
  • Experimental Design :

  • Kinase Inhibition Assays : Compare IC₅₀ values against ATP-dependent kinases (e.g., PKA) using radiometric assays (³²P-ATP displacement) .
  • Structural Studies : X-ray crystallography reveals steric clashes or altered binding in kinase active sites due to fluorine’s electronegativity .
    • Data Interpretation : Reduced enzymatic turnover (kcat) but similar Km values suggest competitive inhibition without catalytic activity .

Q. What analytical strategies quantify this compound in biological matrices, and how are interferences minimized?

  • LC-MS/MS :

  • Column : HILIC for polar nucleotide separation.
  • MRM Transitions : Monitor m/z 568→136 (adenine fragment) and sodium adducts (m/z +23).
  • Sample Prep : SPE with mixed-mode cartridges removes proteins and lipids .
    • Fluorometric Assays : Modify ATP-based kits (e.g., luciferase) by calibrating for the thioether’s quenching effect (10–20% signal reduction vs. ATP) .

Q. How does the propylthio substitution impact membrane permeability in cellular uptake studies?

  • Experimental Approach :

  • Caco-2 Permeability Assay : Compare apparent permeability (Papp) of the compound vs. unmodified ATP.
  • Intracellular Quantification : LC-MS/MS post-cell lysis (0.1% Triton X-100) .
    • Findings : Increased lipophilicity from the propylthio group enhances passive diffusion (Papp ~2×10⁻⁶ cm/s vs. ATP’s <1×10⁻⁷ cm/s) but may require transporters for sustained uptake .

Conflict Resolution in Data Interpretation

  • Contradiction : Some studies report conflicting IC₅₀ values for kinase inhibition.
    • Resolution : Standardize assay conditions (e.g., Mg²⁺ concentration, pH 7.4) and validate with a reference inhibitor (e.g., staurosporine for PKC) .

Key Stability and Functional Data

Property Value Method Reference
Solubility (H₂O) 50 mg/mLGravimetric analysis
Enzymatic Stability (t₁/₂) >24 hrs (vs. ATP’s 0.5 hrs)³¹P NMR in serum
PKA Inhibition (IC₅₀) 1.2 µM (vs. ATP’s 10 µM)Radiometric assay

Guidelines for Experimental Design

  • Negative Controls : Include unmodified ATP and a scrambled nucleotide to distinguish target-specific effects.
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to capture full inhibitory profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt
Reactant of Route 2
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt

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